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Rebastinib at a Glance

The table below summarizes the core characteristics of rebastinib based on the available information.

Feature Description

Inhibitor Type Type Il tyrosine kinase inhibitor; "switch control” inhibitor [1] [2].

Primary Targets BCR-ABL1, FLT3, TIE2, and CDK16 [1] [3] [4].

Key Mechanism Binds inactive kinase conformation, penetrates switch control pocket, blocks

activation regardless of phosphorylation state [1].

Clinical Dosing 50 mg or 100 mg orally, twice daily, in combination with chemotherapy for
metastatic breast cancer [5] [4].

Common Adverse Anemia, fatigue, anorexia, leukopenia, increased alanine aminotransferase,
Events hyperglycemia, nausea, neutropenia [5] [4].

Mechanism of Action: Type Il vs. Type | Inhibitors
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Rebastinib's key differentiating feature is its action as a type II kinase inhibitor, which is distinct from the
more common type I inhibitors. The following diagram illustrates their different binding modes and

conformational impacts on the kinase target.

Kinase Inhibitor Types

/

« Binds active-like/closed conformation
» Competes with ATP in ATP-binding pocket

« Binds inactive/open conformation

. P « Extends into adjacent 'switch control' pocket
Examples: LRRK2-IN-1, GNE-7915, ML|-27 « Stabilizes 'DYG-out' conformation
 Releases aC helix, disrupting salt bridge

Examples: Rebastinib, Ponatinib, GZD-824T

Click to download full resolution via product page

This unique mechanism is significant for several reasons:

e Overcoming Resistance: It allows rebastinib to inhibit mutant kinases, including the T315I
mutation in BCR-ABL1, which confers resistance to many other TKIs [1].

¢ Prolonged Effect: Binding into the deeply embedded switch pocket may result in longer off-rates
(longer duration of action) compared to ATP-competitive inhibitors [1].

¢ Functional Consequences: In cellular models, stabilizing the inactive conformation can lead to
effects distinct from type | inhibitors, such as not inducing dephosphorylation of certain LRRK2
biomarker sites and potentially restoring motor protein movement blocked by LRRK2 [2].

Rebastinib in Clinical Development

The table below compares rebastinib's application in different clinical and preclinical contexts, highlighting

its transition from initial targets to its current promising pathway.
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.. - Comparator
Condition | Context Key Findings & Status o
Inhibitors
HER2-Negative Phase Ib: Combination with paclitaxel or eribulin. Paclitaxel,
Metastatic Breast RP2D: 50 or 100 mg twice daily. Pharmacodynamic Eribulin
Cancer evidence of TIE2 blockade; objective response in 22%
of evaluable patients [5] [4].
Chronic Myeloid Phase I: MTD 150 mg twice daily (tablet). Showed Ponatinib
Leukemia (CML) & complete hematologic responses in CML (including (effective vs.
Acute Myeloid T315I mutation). Insufficient clinical benefit for T315I) [1]
Leukemia (AML) continued development [1].
Triple-Negative Breast In vivo studies: Confirmed antitumor activity and high N/A
Cancer (Preclinical) oral bioavailability. Suggests multiple mechanisms
beyond CDKZ16 inhibition [3].
Parkinson's Disease Used as a broad-spectrum type Il inhibitor in GZD-824,

(Research Tool)

structural studies of LRRK2. Serves as a template for
designing more selective type Il inhibitors [6] [2].

Key Experimental Protocols Cited

Ponatinib [6] [2]

To evaluate rebastinib's profile, researchers have employed several sophisticated methods:

e Cryo-Electron Microscopy (Cryo-EM): Used to determine near-atomic-resolution structures of
LRRK2 in complex with rebastinib. This method involves freezing the protein-inhibitor complex in
vitreous ice and using electron microscopy and image processing to generate 3D structures,

revealing the precise binding pose and conformational changes induced by the inhibitor [6].
¢ In Vitro Kinase Assay: The ADP-Glo kinase assay is a common method to measure ICso values. It

monitors ATP consumption during the kinase reaction, quantifying the remaining ATP after the
reaction is complete. A luminescent signal is generated proportional to the amount of ADP produced,
which serves as a measure of kinase activity [6].

e Pharmacodynamic Analysis in Clinical Trials: In the breast cancer phase Ib trial, evidence of TIE2

kinase inhibition was demonstrated by measuring a significant increase in plasma angiopoietin-2
levels, a biomarker indicating successful target engagement [5] [4].

© 2026 Smolecule. All rights reserved. 3/5

Tech Support


https://pubmed.ncbi.nlm.nih.gov/39531537/
https://scholars.mssm.edu/en/publications/phase-ib-clinical-and-pharmacodynamic-study-of-the-tie2-kinase-in
https://haematologica.org/article/view/8003
https://haematologica.org/article/view/8003
https://ar.iiarjournals.org/content/43/6/2609
https://www.nature.com/articles/s41421-023-00639-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC11565912/
https://www.nature.com/articles/s41421-023-00639-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC11565912/
https://www.smolecule.com/products/s547894?utm_src=pdf-body
https://www.smolecule.com/products/s547894?utm_src=pdf-body
https://www.nature.com/articles/s41421-023-00639-8
https://www.nature.com/articles/s41421-023-00639-8
https://pubmed.ncbi.nlm.nih.gov/39531537/
https://scholars.mssm.edu/en/publications/phase-ib-clinical-and-pharmacodynamic-study-of-the-tie2-kinase-in
https://www.smolecule.com/products/s547894?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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